3-tert-butyl-5-chloro-1-methyl-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

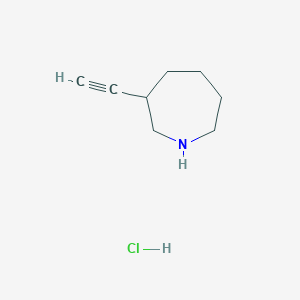

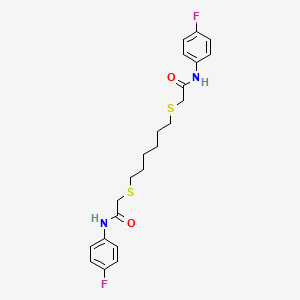

“3-tert-butyl-5-chloro-1-methyl-1H-pyrazole” is a chemical compound with the molecular formula C8H13ClN2 . It has a molecular weight of 172.66 . The compound is a pale-yellow to yellow-brown solid .

Synthesis Analysis

The synthesis of pyrazole derivatives, including “this compound”, can be achieved through various methods. One common approach is the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . An efficient one-pot two-step synthesis of a similar compound, “3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine”, has been reported .Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms in adjacent positions . The compound also contains a tert-butyl group, a chlorine atom, and a methyl group attached to the pyrazole ring .Chemical Reactions Analysis

Pyrazole derivatives, including “this compound”, can undergo various chemical reactions. For instance, they can participate in Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones . They can also be involved in palladium-catalyzed coupling of aryl triflates .Physical and Chemical Properties Analysis

“this compound” is a pale-yellow to yellow-brown solid . It has a molecular weight of 172.66 . The compound should be stored in a refrigerator .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Flexible Synthesis of Pyrazoles: Pyrazoles with different functionalized substituents, including tert-butyl groups at C5, have been synthesized. These pyrazoles, including 3-tert-butyl-5-chloro-1-methyl-1H-pyrazole, offer various applications due to their ability to undergo nucleophilic substitution reactions, leading to the creation of polyfunctional pyrazoles useful as ligands in different chemical processes (Grotjahn et al., 2002).

Application in Metal Complexes

- Palladium Complexes with Hydrogen Bonding: In palladium complexes, the use of tert-butyl substituted pyrazoles has shown significant effects on inter- and intramolecular hydrogen bonding. This influences the properties of the complexes and can be utilized in designing materials with specific bonding characteristics (Grotjahn et al., 2003).

Environmental Applications

- Carbon Dioxide Fixation: The compound 1-[bis(pentafluorophenyl)boryl]-3,5-di-tert-butyl-1H-pyrazole has been used in the fixation of carbon dioxide and related small molecules, demonstrating potential applications in environmental chemistry and green technology (Theuergarten et al., 2012).

Potential in Antitumor Research

- Antitumor Agents: Derivatives of 3-tert-butyl-1H-pyrazole have been explored for their potential as antitumor agents. Certain compounds synthesized from these derivatives have shown significant activity against various cancer cell lines (Abonía et al., 2011).

In Organometallic Chemistry

- Platinum Complexes: The study of luminescent mu-pyrazolate-bridged cyclometalated platinum binuclear complexes, including those with tert-butyl substituted pyrazoles, reveals their potential in the development of new materials with specific photophysical properties (Ma et al., 2005).

Safety and Hazards

Orientations Futures

Pyrazole derivatives, including “3-tert-butyl-5-chloro-1-methyl-1H-pyrazole”, have attracted attention due to their wide range of physiological and pharmacological activities . They are valuable building blocks in drug discovery and modern organic synthesis . Therefore, the ongoing need for new and functionalized pyrazole derivatives to probe novel reactivity has driven the development of innovative synthetic methods .

Propriétés

IUPAC Name |

3-tert-butyl-5-chloro-1-methylpyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN2/c1-8(2,3)6-5-7(9)11(4)10-6/h5H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHNLLOTNNKBJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-Dimethyl-2-[(5-phenyl-1,2,4-triazin-3-yl)sulfanylmethyl]imidazo[1,2-a]pyrimidine](/img/structure/B2871281.png)

![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2871282.png)

![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetohydrazide](/img/structure/B2871286.png)

![5-[1-[(4-Fluorophenyl)methyl]-3-pyrazolyl]-2-phenylthiazole](/img/structure/B2871290.png)

![4-fluoro-N-(7-methyl[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2871296.png)

![N-Ethyl-N-[2-[(2-methylpropan-2-yl)oxy]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2871300.png)

![N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)acetamide](/img/structure/B2871301.png)